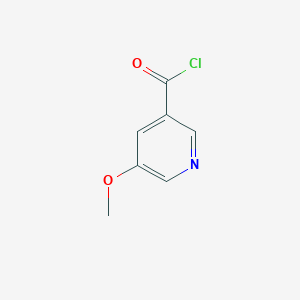
5-Methoxynicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxynicotinoyl chloride is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Synthesis of Bioactive Compounds
5-Methoxynicotinoyl chloride serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly noted for its role in creating derivatives that exhibit significant biological activities. For instance, derivatives synthesized from this compound have shown promising results in antimicrobial assays against drug-resistant pathogens. Research indicates that certain synthesized compounds can enhance the efficacy of established antibiotics, potentially restoring their activity against resistant strains .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of compounds derived from this compound. These derivatives demonstrate strong antioxidant properties and inhibit monoamine oxidase B (MAO-B), making them candidates for the treatment of neurodegenerative disorders such as Parkinson’s disease. Notably, some derivatives have shown the ability to protect neuronal cells from oxidative stress, thereby enhancing cellular viability under toxic conditions .
Antimicrobial Activity
In Vitro Studies
The antimicrobial efficacy of compounds derived from this compound has been extensively studied. In vitro tests revealed that these compounds exhibit varying degrees of activity against different bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The most effective derivatives were able to inhibit the growth of these pathogens at low concentrations, suggesting their potential as new antimicrobial agents .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
5-methoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-5(7(8)10)3-9-4-6/h2-4H,1H3 |
Clé InChI |
RNLSEDVSKZPYSA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















